2-(3-acetylphenoxy)propanoic Acid
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Overview
Description
2-(3-acetylphenoxy)propanoic acid is an organic compound with the molecular formula C11H12O4. It is characterized by the presence of an acetyl group attached to a phenoxy group, which is further connected to a propanoic acid moiety.
Preparation Methods
The synthesis of 2-(3-acetylphenoxy)propanoic acid typically involves the reaction of 3-acetylphenol with a suitable propanoic acid derivative under controlled conditions. One common method includes the esterification of 3-acetylphenol with propanoic acid, followed by hydrolysis to yield the desired product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
2-(3-acetylphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Scientific Research Applications
2-(3-acetylphenoxy)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-acetylphenoxy)propanoic acid involves its interaction with specific molecular targets. The acetyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The phenoxy group may also play a role in its biological activity by interacting with cellular components .
Comparison with Similar Compounds
2-(3-acetylphenoxy)propanoic acid can be compared with other similar compounds, such as:
2-(4-acetylphenoxy)propanoic acid: Similar structure but with the acetyl group in a different position.
2-(3-methylphenoxy)propanoic acid: Contains a methyl group instead of an acetyl group.
2-(3-hydroxyphenoxy)propanoic acid:
Biological Activity
2-(3-acetylphenoxy)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is classified as a phenoxypropionic acid derivative. Its molecular formula is C11H12O4, and it features an acetyl group attached to a phenoxy moiety, which may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cell proliferation and apoptosis.
- Modulation of Signaling Pathways : This compound may interact with various signaling pathways, including the MAPK/ERK pathway and NF-κB signaling, leading to altered cellular responses.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties by disrupting microbial cell membranes or inhibiting metabolic processes within pathogens .
Antimicrobial Effects
Research indicates that this compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains and fungi, showing effective inhibition at certain concentrations. The mechanism appears to involve the disruption of microbial cell integrity and interference with metabolic functions.
Anti-inflammatory Properties
Studies have suggested that this compound may possess anti-inflammatory effects by modulating immune responses. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models .
Antioxidant Activity
Preliminary studies indicate that this compound may exert antioxidant effects, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage associated with chronic diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains. The study concluded that the compound could be a potential candidate for developing new antimicrobial agents.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of induced inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues, suggesting its potential use in managing inflammatory diseases.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-(3-acetylphenoxy)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-4-3-5-10(6-9)15-8(2)11(13)14/h3-6,8H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXNUJJKVJQNHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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